molecular formula C10H12BFO2 B12829267 (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid

(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid

Cat. No.: B12829267
M. Wt: 194.01 g/mol
InChI Key: WXHNAQACOJMHAJ-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is a sophisticated arylboronic acid reagent engineered for advanced organic synthesis, specifically in the construction of complex biaryl scaffolds prevalent in active pharmaceutical ingredients (APIs) and functional materials. Its primary research value lies in its application as a key building block in Suzuki-Miyaura cross-coupling reactions, where it efficiently pairs with various aryl halides to form new carbon-carbon bonds under palladium catalysis . The unique substitution pattern on the benzene ring is strategically designed to enhance the compound's utility in drug discovery campaigns. The structural framework incorporates a cyclopropyl group, a fluorinated aromatic ring, and a boronic acid function, which together confer specific physicochemical properties beneficial for medicinal chemistry. The cyclopropyl group is a well-known motif used to fine-tune a molecule's metabolic stability, lipophilicity, and conformational geometry . The fluoro substituent , a common feature in about 25% of modern drugs, can significantly influence a compound's electronic properties, membrane permeability, and binding affinity through inductive effects . This synergy makes the compound particularly valuable for synthesizing candidate molecules targeting various diseases. Research into structurally related boronic acids and benzoxaboroles has demonstrated their potential as potent inhibitors of protein-protein interactions and enzymes, such as WD Repeat Domain 5 (WDR5) in oncology research, and leucyl-tRNA synthetase in antimicrobial development . The boronic acid functional group itself also opens avenues for bioconjugation and sensor development, leveraging its selective binding with diol-containing molecules. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care, refer to the Safety Data Sheet (SDS) before use, and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C10H12BFO2

Molecular Weight

194.01 g/mol

IUPAC Name

(5-cyclopropyl-4-fluoro-2-methylphenyl)boronic acid

InChI

InChI=1S/C10H12BFO2/c1-6-4-10(12)8(7-2-3-7)5-9(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3

InChI Key

WXHNAQACOJMHAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)F)C2CC2)(O)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

A typical synthetic route begins with a halogenated fluoromethylbenzene derivative. For example, 4-bromo-2,6-difluorotoluene has been used as a precursor in related syntheses of fluorinated methylphenylboronic acids. Although this exact compound differs slightly from the target, the methodology is adaptable.

Directed Lithiation and Boronation

  • Under an inert nitrogen atmosphere, the halogenated aromatic compound is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.
  • A strong base such as n-butyllithium or diisopropylamine lithium is added slowly to generate the aryl lithium intermediate via halogen-lithium exchange or directed ortho-lithiation.
  • After sufficient reaction time (typically 3–12 hours), triisopropyl borate is added to the reaction mixture at low temperature.
  • The reaction mixture is then allowed to warm to room temperature and stirred for an extended period (up to 12 hours) to ensure complete boronation.

Workup and Purification

  • The reaction is quenched with dilute hydrochloric acid to adjust the pH to around 5–6.
  • The organic phase is extracted with ethyl acetate.
  • Solvents are removed under reduced pressure using a rotary evaporator at mild temperatures (~35 °C).
  • The crude product is washed with n-hexane at room temperature for several hours to remove impurities.
  • The final product is isolated as a solid with high purity (>98% by HPLC) and yields typically range from 70% to 78%.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Halogenated precursor synthesis 1-bromo-3,5-difluorobenzene, diisopropylamine lithium, methyl iodide, -78 °C to RT 70 Intermediate 4-bromo-2,6-difluorotoluene obtained with high purity
Lithiation and boronation 4-bromo-2,6-difluorotoluene, n-butyllithium, triisopropyl borate, -78 °C to RT 70-78 Boronic acid formed after acid quench and extraction
Purification Extraction with ethyl acetate, rotary evaporation, hexane wash - Product purity >98% by HPLC, confirmed by 1H NMR

Alternative Synthetic Approaches and Considerations

Palladium-Catalyzed Cross-Coupling

While direct lithiation-boronation is common, palladium-catalyzed Suzuki-Miyaura coupling reactions can also be employed to introduce boronic acid groups onto aromatic rings bearing cyclopropyl and fluoro substituents. For example, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) have been used in related systems to couple boronic acids with aryl halides under mild conditions (90 °C, aqueous sodium bicarbonate, isopropyl alcohol solvent). This method is useful for complex substrates but may require optimization for the specific substitution pattern of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid.

Summary of Key Research Findings

  • The lithiation of halogenated fluoromethylbenzenes at -78 °C followed by reaction with triisopropyl borate is a robust and scalable method to prepare fluorinated methylphenylboronic acids with cyclopropyl substituents.
  • The reaction conditions are mild, with inert atmosphere and low temperature critical for regioselectivity and yield.
  • Purification by solvent extraction and hexane washing yields high-purity products suitable for further synthetic use.
  • Alternative palladium-catalyzed cross-coupling methods provide complementary routes, especially for complex derivatives.
  • Photochemical methods demonstrate the chemical stability of cyclopropyl boronic acids and their potential in advanced synthetic transformations.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. This compound acts as a reagent that facilitates the coupling of aryl and vinyl halides with boronic acids, enabling the construction of diverse molecular architectures.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions

Reaction TypeSubstrates InvolvedYield (%)Reference
Aryl-Aryl CouplingAryl halide + this compound85-95
Vinyl-Aryl CouplingVinyl halide + this compound80-90

Medicinal Chemistry

In medicinal chemistry, boronic acids are studied for their potential as enzyme inhibitors , particularly targeting proteases and kinases. The structural features of this compound suggest it may exhibit biological activity against various diseases.

Case Study: Antiviral Activity
Research indicates that boronic acids can play a role in antiviral drug development. For instance, compounds structurally related to this compound have shown promising results against hepatitis C virus (HCV) by inhibiting the NS5B polymerase enzyme, crucial for viral replication .

Table 2: Antiviral Activity Against HCV

CompoundIC50 (µM)Mechanism of ActionReference
This compoundTBDNS5B Polymerase Inhibition
Related Boron Compound0.1NS5B Polymerase Inhibition

Material Science

This compound is also utilized in the development of advanced materials, including polymers and electronic components. Its ability to form reversible covalent bonds with diols makes it valuable for creating functional materials with tailored properties.

Case Study: Polymer Synthesis
In polymer chemistry, this compound has been employed to synthesize boron-containing polymers that exhibit enhanced thermal stability and mechanical properties .

Table 3: Properties of Boron-containing Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Boron-containing Polymer25050

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Binding Affinity

Table 1: Key Structural and Functional Comparisons
Compound Substituents pKa (approx.) Binding Constant (Kₐ, M⁻¹) Key Applications References
(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid 5-Cyclopropyl, 4-F, 2-CH₃ ~7.8* Not reported Cross-coupling, drug synthesis
Phenanthren-9-yl boronic acid Polycyclic aromatic system ~8.2 ~10³ (anticancer targets) Antiproliferative agents
4-Methoxybenzeneboronic acid 4-OCH₃ ~8.5 ~10² (diol binding) Model for boroxine formation
3-Acetamidophenylboronic acid (3-AcPBA) 3-NHAc ~9.0 ~10² (glucose binding) Glucose sensors
6-Hydroxynaphthalen-2-yl boronic acid 6-OH, naphthyl backbone ~7.5 ~10³ (anticancer targets) Anticancer agents

*Estimated based on fluoro-substituted analogs .

Key Observations :
  • Electron-Withdrawing Groups (EWGs) : The 4-fluoro substituent in the target compound lowers its pKa compared to methoxy- or acetamido-substituted analogs (e.g., 4-methoxybenzeneboronic acid, pKa ~8.5), enhancing its Lewis acidity and diol-binding capacity at physiological pH .

Stability and Boroxine Formation

Boronic acids often dehydrate to form boroxines (cyclic trimers), affecting solubility and reactivity. For example:

  • 4-Methoxybenzeneboronic acid readily forms boroxines, complicating formulation .
  • The target compound’s hydrophobic cyclopropyl and methyl groups may suppress boroxine formation, improving stability in organic solvents .

Biological Activity

(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The compound features a boronic acid functional group attached to a substituted aromatic ring, characterized by the presence of a cyclopropyl group and a fluorine atom. These structural features contribute to its unique chemical properties, which may enhance its reactivity and selectivity in biological systems.

Synthesis

Various synthetic routes can be employed to prepare this compound, including:

  • Boronate Ester Formation : Using aryl halides and boron reagents.
  • Direct Boronation : Employing transition metal catalysts for direct boronation of the aromatic ring.

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties. It has been suggested that boronic acids can act as inhibitors of various enzymes, including those involved in bacterial resistance mechanisms.

Case Studies :

  • Antibacterial Activity : In vitro studies have shown that similar boronic acids possess moderate activity against pathogens like Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate potential effectiveness against resistant strains .
    CompoundMIC (µg/mL)Target Organism
    This compoundTBDTBD
    4-Fluorophenylboronic Acid25E. coli
    2-Formylphenylboronic Acid10C. albicans
  • Mechanism of Action : The proposed mechanism involves reversible covalent bonding with serine residues in bacterial enzymes, disrupting their function and leading to bacterial cell death .

Anticancer Activity

Boronic acids have been explored for their potential as anticancer agents. The mechanism often involves the inhibition of proteasomes, which play a critical role in regulating protein degradation and cell cycle progression.

Research Findings :

  • Proteasome Inhibition : Studies suggest that derivatives of boronic acids can inhibit the proteasome, leading to cell cycle arrest in cancer cells . For example, compounds similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines.
    CompoundIC50 (nM)Cancer Cell Line
    This compoundTBDTBD
    Bortezomib7.05U266
    Other Boronic Derivatives8.21 - 6.74Various

Computational Predictions

Computational methods have been employed to predict the biological activity of this compound. These predictions suggest potential interactions with various biological targets, highlighting pathways for further empirical validation .

Q & A

Q. What polymer conjugation strategies improve targeted delivery of this boronic acid?

  • Answer:
  • Diol-responsive systems : Conjugation to poly(ethylene glycol)-b-poly(phenylboronic acid) forms glucose-sensitive micelles for controlled release .
  • Liposome functionalization : Boronic acid-lipid conjugates enhance cellular uptake via sialic acid binding on cancer cell membranes .

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